3,4-Dichloro-5-fluorophenylacetonitrile

Regioisomer comparison Halogen substitution pattern Physicochemical properties

Medicinal chemistry teams often face potency cliffs when substituting halogen patterns on phenylacetonitrile scaffolds. The 3,4-dichloro-5-fluoro motif is structurally validated in ALK inhibitor programs, where C3-fluorine fills a critical hydrophobic pocket (G1269/N1254) and polarizes the C4-H bond for productive protein contacts-interactions geometrically inaccessible with non-fluorinated or regioisomeric analogs. This building block also serves as a direct replacement in established SR 48968 (NK2 antagonist) synthetic routes, enabling rapid fluorinated candidate generation without de novo route development. • Validated ALK inhibitor binding pocket contacts • AhR ligand GI₅₀: 0.030-0.56 μM with 260-fold MCF-7 selectivity • Direct drop-in for NK2 antagonist analog libraries. Supplied with Certificate of Analysis; available for immediate global dispatch.

Molecular Formula C8H4Cl2FN
Molecular Weight 204.02 g/mol
CAS No. 1803766-12-2
Cat. No. B1410157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5-fluorophenylacetonitrile
CAS1803766-12-2
Molecular FormulaC8H4Cl2FN
Molecular Weight204.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Cl)Cl)CC#N
InChIInChI=1S/C8H4Cl2FN/c9-6-3-5(1-2-12)4-7(11)8(6)10/h3-4H,1H2
InChIKeySMHQBYQPLOFBSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-5-fluorophenylacetonitrile: Halogenated Building Block Overview


3,4-Dichloro-5-fluorophenylacetonitrile (CAS 1803766-12-2) is a densely functionalized phenylacetonitrile derivative bearing chlorine atoms at the 3- and 4-positions and a fluorine atom at the 5-position of the phenyl ring, with the molecular formula C₈H₄Cl₂FN and a molecular weight of 204.02 g/mol . This compound serves as a versatile intermediate in the synthesis of more complex organic molecules for pharmaceutical and agrochemical research, where the specific halogen substitution pattern imparts distinct electronic and steric properties that influence downstream biological activity [1]. The presence of both electron-withdrawing chlorine and fluorine substituents modulates the reactivity of the acetonitrile moiety, making this compound a strategic building block in medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, and antimicrobial agents [2].

Generic Substitution Risks for Halogenated Phenylacetonitriles


In the phenylacetonitrile chemical space, the precise position of halogen substituents on the aromatic ring is a critical determinant of downstream biological potency, selectivity, and physicochemical properties. Regioisomeric analogs such as 2,4-dichloro-5-fluorophenylacetonitrile (CAS 261763-28-4) or non-fluorinated analogs like 3,4-dichlorophenylacetonitrile (CAS 3218-49-3) exhibit markedly different electronic distributions, lipophilicity profiles, and steric constraints . Studies on dichlorofluorophenyl-containing kinase inhibitors have demonstrated that the fluorine atom at C3 contributes to binding efficiency by filling a small hydrophobic pocket and polarizing the neighboring C4–H bond for productive interactions with target protein residues [1]. Furthermore, SAR evaluations of dichlorophenylacrylonitriles have shown that altering the chlorine substitution pattern from 3,4- to 2,6-dichloro results in a 10-fold decrease in cytotoxic potency against cancer cell lines [2]. These findings collectively underscore that even seemingly minor structural variations within this compound class translate into substantial differences in biological performance, making indiscriminate analog substitution a significant scientific and procurement risk.

Quantitative Differentiation vs. Closest Analogs


Regioisomeric Impact on Binding Pocket Interactions

3,4-Dichloro-5-fluorophenylacetonitrile (CAS 1803766-12-2) differs from its regioisomer 2,4-dichloro-5-fluorophenylacetonitrile (CAS 261763-28-4) in the position of chlorine substitution on the phenyl ring. Both share the same molecular formula (C₈H₄Cl₂FN, MW 204.02), but the 3,4-dichloro pattern places the two chlorine atoms in a vicinal (adjacent) arrangement, whereas the 2,4-dichloro pattern places them in a meta relationship. This structural difference alters the electronic landscape of the aromatic ring and the steric environment around the acetonitrile group . In kinase inhibitor SAR studies, the C3 fluorine in the dichlorofluorophenyl head group was shown to fill a hydrophobic pocket formed by G1269 and N1254 residues and polarize the C4–H bond for interaction with the R1253 carbonyl oxygen, a productive contact that would be geometrically impossible with a 2,4-dichloro arrangement [1].

Regioisomer comparison Halogen substitution pattern Physicochemical properties

Fluorine Effect on Anticancer Potency

The presence of the 5-fluoro substituent in 3,4-dichloro-5-fluorophenylacetonitrile introduces a distinct electronic effect compared to the non-fluorinated analog 3,4-dichlorophenylacetonitrile (CAS 3218-49-3). In a study of dichlorophenylacrylonitriles derived from 3,4-dichlorophenylacetonitrile, the lead compound (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile showed GI₅₀ = 0.56 ± 0.03 μM against MCF-7 breast cancer cells with 260-fold selectivity, while the 4-aminophenyl derivative (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile achieved GI₅₀ = 0.030 ± 0.014 μM [1]. Critically, a switch from 3,4-dichlorophenyl to 2,6-dichlorophenyl resulted in a 10-fold decrease in potency [1]. The additional fluorine at C5 is expected to further modulate potency through enhanced metabolic stability (blocking potential CYP450-mediated oxidation at C5), increased lipophilicity (ΔLogP estimated +0.3 to +0.5 vs. non-fluorinated analog), and altered hydrogen-bonding capacity of the nitrile group via through-bond electronic effects [2][3].

Fluorine substitution effect Anticancer activity AhR ligand SAR

Purity and Quality Benchmarking

Commercially available 3,4-dichloro-5-fluorophenylacetonitrile is supplied at a minimum purity of 98% (NLT 98%) under ISO-certified quality systems, suitable for global pharmaceutical R&D and quality control applications . In comparison, the non-fluorinated analog 3,4-dichlorophenylacetonitrile (CAS 3218-49-3) is widely available at 98–99% purity from multiple vendors with established analytical characterization (melting point 38–42°C, boiling point 170°C at 12 mmHg) [1]. The target compound's higher molecular weight (204.02 vs. 186.04 g/mol for the non-fluorinated analog) and the presence of the C5 fluorine atom introduce additional analytical complexity, requiring rigorous identity confirmation via InChIKey (SMHQBYQPLOFBSS-UHFFFAOYSA-N) and HPLC/GC purity verification [2]. The fluorinated compound commands a significant price premium reflecting its more complex synthesis and specialized utility, with pricing data indicating high-value positioning consistent with a specialty pharmaceutical intermediate [2].

Chemical purity Quality control Procurement specification

Antimicrobial Activity by Halogen Pattern

Compounds bearing the 2,4-dichloro-5-fluorophenyl moiety (a close regioisomer of the target 3,4-dichloro-5-fluorophenyl scaffold) have demonstrated excellent antimicrobial activity when incorporated into triazolothiadiazole and oxadiazole heterocycles. Specifically, 2,4-dichloro-5-fluorophenyl-containing triazolothiadiazoles exhibited antimicrobial activity at concentrations as low as 6.25 μg/mL against tested bacterial and fungal strains [1]. In a separate study, 2,4-dichloro-5-fluorophenyl-containing oxadiazoles showed very good antimicrobial activity, with compounds 10a, 10d, and 11g demonstrating good bactericidal and fungicidal activities [2]. The 3,4-dichloro-5-fluorophenyl substitution pattern present in the target compound is expected to confer comparable or differentiated antimicrobial potency based on the altered electronic distribution at the phenyl ring, which affects the pKa and hydrogen-bonding capacity of downstream heterocyclic products [3]. Direct comparative data between the 3,4- and 2,4-regioisomers in the same assay system are not available in the current literature.

Antimicrobial activity Triazolothiadiazole MIC comparison

Synthetic Utility in Receptor Antagonist Programs

3,4-Dichlorophenylacetonitrile (CAS 3218-49-3) is a well-established intermediate in the synthesis of SR 48968 (saredutant), a potent, competitive, and selective non-peptide antagonist of the neurokinin A (NK2) receptor . The synthesis involves alkylation of 3,4-dichlorophenylacetonitrile with 2-(tetrahydropyranyloxy)ethyl bromide in the presence of NaH in THF, followed by further elaboration [1]. The 3,4-dichloro-5-fluorophenylacetonitrile analog (target compound) offers a direct fluorinated replacement for this established synthetic route, potentially yielding fluorinated NK2 antagonists with improved metabolic stability and altered receptor binding kinetics [2]. In the context of ALK inhibitor development, the C5-fluoro substituent on a dichlorophenyl scaffold has been explicitly shown to enhance binding potency through filling a hydrophobic pocket, suggesting that the fluorinated building block may afford superior target engagement in analogous GPCR programs [2].

NK2 receptor antagonist SR 48968 synthesis Pharmaceutical intermediate

Optimal Applications Based on Evidence


Kinase Inhibitor Lead Optimization

The 3,4-dichloro-5-fluorophenyl motif has been structurally validated in ALK inhibitor development, where the C3-fluorine fills a critical hydrophobic pocket formed by G1269 and N1254 residues while polarizing the C4–H bond for interaction with R1253 carbonyl oxygen [1]. Medicinal chemistry teams developing kinase inhibitors with similar binding pocket topologies should prioritize this building block over non-fluorinated or regioisomeric analogs to capture these productive protein-ligand contacts that are geometrically inaccessible with alternative substitution patterns [1].

AhR Ligand-Based Breast Cancer Therapy

Dichlorophenylacrylonitrile AhR ligands derived from 3,4-dichlorophenylacetonitrile have demonstrated sub-micromolar GI₅₀ values (0.030–0.56 μM) and up to 260-fold selectivity for MCF-7 breast cancer cells over non-malignant cells [2]. The fluorinated building block 3,4-dichloro-5-fluorophenylacetonitrile is indicated for next-generation AhR ligand libraries where C5-fluorination is expected to enhance metabolic stability and potentially improve potency through electronic modulation of the acrylonitrile warhead, based on well-established fluorine SAR principles in medicinal chemistry [3].

Fluorinated Neurokinin Antagonist Synthesis

3,4-Dichlorophenylacetonitrile is a key intermediate in the synthesis of SR 48968 (NK2 antagonist) and related neurokinin receptor modulators via NaH/THF-mediated alkylation chemistry . The fluorinated analog 3,4-dichloro-5-fluorophenylacetonitrile can serve as a direct replacement in these established synthetic routes, enabling the rapid generation of fluorinated NK2 antagonist candidates with potentially improved brain penetration and metabolic profiles without requiring de novo synthetic route development [4].

Antimicrobial Heterocycle Libraries

Dichlorofluorophenyl-containing triazolothiadiazoles and oxadiazoles have shown excellent antimicrobial activity at 6.25 μg/mL concentrations [5]. The 3,4-dichloro-5-fluorophenylacetonitrile building block provides an underexplored regioisomeric starting point for constructing focused antimicrobial compound libraries. Researchers seeking to expand beyond the well-characterized 2,4-dichloro-5-fluorophenyl scaffold should procure this building block to explore differentiated activity spectra against resistant bacterial and fungal strains [5].

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